α-Glucosidase Inhibitory Potency vs. Acarbose
The synthetic elaboration of dimethyl 1H-indole-2,5-dicarboxylate into indole-based bisacylhydrazone derivatives yields compounds with exceptionally potent α-glucosidase inhibition. The most potent analogue in this series achieves an IC50 of 1.01 ± 0.26 µM against Saccharomyces cerevisiae α-glucosidase . This performance dramatically surpasses the clinical reference drug acarbose, which exhibits an IC50 of approximately 720 µM in comparable assays . This represents a >700-fold enhancement in inhibitory potency directly attributable to the molecular architecture enabled by the starting diester scaffold.
| Evidence Dimension | In Vitro α-Glucosidase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.01 ± 0.26 µM (for a bisacylhydrazone analogue synthesized directly from the target compound) |
| Comparator Or Baseline | Acarbose (Clinical α-glucosidase inhibitor standard) IC50 ≈ 720 µM |
| Quantified Difference | ~712-fold increase in potency (lower IC50 indicates higher potency) |
| Conditions | Saccharomyces cerevisiae α-glucosidase enzyme inhibition assay |
Why This Matters
This >700-fold potency advantage identifies this compound as a critical precursor for generating α-glucosidase inhibitors with potentially lower effective doses and reduced gastrointestinal side effects compared to acarbose-based therapies.
